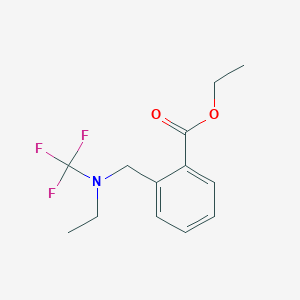![molecular formula C13H23NO4 B13962542 ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)
ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical reactions and have significant applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amine functionality during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2E)-4-amino-4-methylpent-2-enoate
- Ethyl (2E)-4-{[(methoxy)carbonyl]amino}-4-methylpent-2-enoate
Uniqueness
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate is unique due to the presence of the Boc protecting group, which provides stability to the amine functionality during chemical reactions. This makes it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C13H23NO4 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
ethyl (E)-4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoate |
InChI |
InChI=1S/C13H23NO4/c1-7-17-10(15)8-9-13(5,6)14-11(16)18-12(2,3)4/h8-9H,7H2,1-6H3,(H,14,16)/b9-8+ |
Clave InChI |
QLSGNKPVFPUBFT-CMDGGOBGSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C(C)(C)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C=CC(C)(C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)


![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)


![5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)

![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)




